Norethindrone acetate

説明

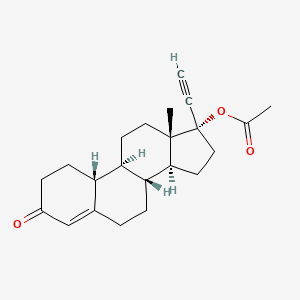

Structure

3D Structure

特性

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMONTRJLAWHYGT-REGVOWLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858970 | |

| Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38673-38-0 | |

| Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38673-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mentioned Chemical Compounds

Pharmacokinetic and Biotransformation Profile of Norethindrone Acetate

Systemic Absorption and Bioavailability Characteristics

Upon oral administration, norethindrone (B1679910) acetate (B1210297) is rapidly and completely deacetylated to its active form, norethindrone (NET). fda.govmedthority.comfda.reportnih.govnih.gov The disposition of norethindrone acetate is therefore indistinguishable from that of orally administered norethindrone. fda.govmedthority.comfda.reportnih.govnih.gov Peak plasma concentrations of norethindrone are generally observed approximately 2 hours after administration. fda.govfda.reportnih.govt3db.ca

A study involving 29 healthy female volunteers provided the following pharmacokinetic parameters for norethindrone after a single oral dose of norethindrone acetate: fda.govnih.gov

| Pharmacokinetic Parameter | Mean Value (± Standard Deviation) |

| AUC (0-inf) (ng/ml*h) | 166.90 ± 56.28 |

| Cmax (ng/ml) | 26.19 ± 6.19 |

| tmax (h) | 1.83 ± 0.58 |

| t1/2 (h) | 8.51 ± 2.19 |

| Data from a single-dose study in 29 healthy female volunteers. fda.govnih.gov |

Plasma Protein Binding Dynamics

Once in the systemic circulation, norethindrone is extensively bound to plasma proteins. fda.govnih.govfda.gov Approximately 97% of circulating norethindrone is bound, with only a small fraction remaining free and biologically active. wikipedia.org The volume of distribution of norethindrone is about 4 L/kg. fda.govmedthority.comnih.govnih.gov

Sex Hormone-Binding Globulin (SHBG) Interactions

A significant portion of norethindrone, approximately 36%, binds to sex hormone-binding globulin (SHBG). fda.govmedthority.comnih.govnih.govwikipedia.org SHBG is a protein that binds to sex hormones, and this interaction can influence the bioavailability and clearance of norethindrone. nih.gov The binding of norethindrone to SHBG is a key aspect of its transport in the bloodstream. nih.gov It has been observed that norethindrone can dose-dependently decrease circulating SHBG levels, which is a characteristic shared with androgens. wikipedia.org

Albumin Binding

The majority of norethindrone in circulation, around 61%, is bound to albumin. fda.govmedthority.comnih.govnih.govwikipedia.org Albumin is a major plasma protein that binds to a wide variety of molecules, including hormones. nih.gov This extensive binding to albumin further limits the concentration of free, active norethindrone. fda.govnih.govfda.govnih.gov

| Plasma Protein | Percentage of Norethindrone Bound |

| Albumin | 61% |

| Sex Hormone-Binding Globulin (SHBG) | 36% |

| Free (unbound) | ~3% |

| Approximate distribution of norethindrone binding in plasma. fda.govmedthority.comnih.govnih.govwikipedia.orgmedcraveebooks.com |

Hepatic Biotransformation Pathways

Norethindrone undergoes extensive biotransformation, primarily in the liver. fda.govmedthority.comfda.reportnih.govt3db.ca The metabolic processes involve reduction and conjugation reactions, which facilitate its excretion from the body. fda.govmedthority.comfda.reportnih.gov

Reductive Metabolism

The primary metabolic pathway for norethindrone involves the reduction of the α,β-unsaturated ketone in the A-ring of the steroid structure. medcraveebooks.comnih.gov This process leads to the formation of various metabolites, including 5α-dihydro-norethisterone and tetrahydro-norethisterone metabolites. medcraveebooks.comnih.govnih.gov

Conjugation Reactions (Sulfate and Glucuronide)

Following reduction, the metabolites of norethindrone undergo conjugation reactions, primarily with sulfate (B86663) and glucuronide. fda.govmedthority.comfda.reportnih.govnih.gov The majority of the metabolites found circulating in the blood are sulfates. fda.govmedthority.comfda.reportnih.govnih.gov For urinary excretion, the metabolites are predominantly in the form of glucuronides, although sulfates are also present in approximately equal amounts. fda.govmedthority.comfda.reportnih.govnih.govnih.gov These conjugation processes increase the water solubility of the metabolites, allowing for their efficient elimination in both urine and feces. fda.govmedthority.comfda.reportnih.gov A small fraction of norethindrone acetate can also be metabolically converted to ethinyl estradiol (B170435). nih.govfda.gov

Role of Cytochrome P450 Enzymes in Metabolism (e.g., CYP3A4, CYP2C19, CYP1A2, CYP2A6)

The biotransformation of norethindrone, the active metabolite of norethindrone acetate, is significantly influenced by the cytochrome P450 (CYP) system of enzymes. fda.gov Research has identified several CYP isoforms that participate in its metabolism.

The primary enzyme responsible for the oxidative metabolism of norethindrone is CYP3A4 . fda.gov This is a crucial pathway in the clearance of the compound. In vitro studies have demonstrated that CYP3A4 is the main catalyst for the hydroxylation of norethindrone. medscape.com This is further supported by the fact that potent inhibitors of CYP3A4 can affect norethindrone's metabolism. medscape.com

The involvement of these enzymes highlights the potential for drug-drug interactions. Substances that induce or inhibit these CYP enzymes, particularly CYP3A4, may alter the plasma concentrations of norethindrone, potentially affecting its efficacy or adverse effect profile. medscape.com

Identification and Characterization of Primary Metabolites

Upon oral administration, norethindrone acetate undergoes rapid and complete deacetylation to its pharmacologically active form, norethindrone. medthority.comfda.govfda.govnih.govfda.report The metabolic disposition of norethindrone acetate is therefore indistinguishable from that of orally administered norethindrone. fda.govfda.govnih.govfda.report

The primary metabolic pathway for norethindrone involves extensive biotransformation, principally through reduction of the A-ring of the steroid structure. fda.govfda.govnih.govmedcraveebooks.com This reduction leads to the formation of several metabolites, including 5-alpha-dihydro-norethisterone and 3-beta, 5-alpha-tetrahydro-norethisterone. medcraveebooks.com

Following this initial reduction, the metabolites undergo conjugation reactions. The majority of the metabolites found circulating in the plasma are in the form of sulfates. fda.govfda.govnih.gov In contrast, the metabolites that are excreted in the urine are predominantly glucuronide conjugates. fda.govfda.govnih.gov A minor metabolic pathway also involves the aromatization of the A-ring, which results in the conversion of a small amount of norethindrone to ethinyl estradiol. fda.govmedcraveebooks.com

Excretion Kinetics and Elimination Half-Life

The elimination of norethindrone and its metabolites occurs through both renal and fecal pathways. fda.govfda.govnih.gov Following administration, the metabolites are excreted in both urine and feces. fda.govfda.govnih.gov

The elimination half-life of norethindrone following a single oral dose of norethindrone acetate is approximately 8 to 9 hours. medthority.comfda.govfda.report The plasma clearance for norethindrone is estimated to be around 0.4 L/hr/kg. fda.govnih.gov

One study involving an intravenous injection of radiolabeled norethindrone acetate observed a biphasic disappearance from the plasma. nih.gov An initial rapid phase had a half-life of about 7.5 minutes, followed by a slower phase with a half-life of 51.5 hours for norethindrone acetate itself. nih.gov The main metabolite, norethindrone, had an average plasma disappearance half-life of 34.8 hours in this study. nih.gov

Table 1: Pharmacokinetic Parameters of Norethindrone After a Single Oral Dose of Norethindrone Acetate in Healthy Women (n=29)

| Parameter | Arithmetic Mean ± SD |

| AUC (0-inf) (ng/ml*h) | 166.90 ± 56.28 |

| Cmax (ng/ml) | 26.19 ± 6.19 |

| tmax (h) | 1.83 ± 0.58 |

| t1/2 (h) | 8.51 ± 2.19 |

| AUC = area under the curve, Cmax = maximum plasma concentration, tmax = time at maximum plasma concentration, t1/2 = half-life, SD = standard deviation | |

| Source: medthority.comfda.gov |

Research on Pharmacokinetic Variability in Special Populations

The pharmacokinetic profile of norethindrone acetate can be influenced by various patient-specific factors. However, dedicated research in several special populations remains limited.

Age-Related Pharmacokinetic Studies

Formal pharmacokinetic studies to evaluate the effect of age on the disposition of norethindrone following the administration of norethindrone acetate have not been conducted. medthority.comfda.govfda.report While it is generally recognized that aging can lead to a decline in the functional reserve of multiple organs, which can influence drug disposition, specific data for norethindrone acetate in the geriatric population is not available. nih.gov General age-related physiological changes, such as decreased renal elimination and altered hepatic metabolism, could theoretically impact the pharmacokinetics of norethindrone, but this has not been specifically studied. msdmanuals.com Safety and efficacy have been established in women of reproductive age, and it is expected to be similar for postpubertal adolescents. drugs.com

Racial and Ethnic Differences in Drug Disposition

The effect of race or ethnicity on the pharmacokinetics of norethindrone after the administration of norethindrone acetate has not been evaluated in dedicated studies. medthority.comfda.govfda.report While racial and ethnic differences in the metabolism of various drugs have been documented and are often attributed to genetic variations in metabolic enzymes, no specific research has been published regarding such variations for norethindrone acetate. escholarship.org

Impact of Hepatic and Renal Impairment on Pharmacokinetics

Hepatic Impairment:

Specific pharmacokinetic studies on the effect of hepatic disease on the disposition of norethindrone after the administration of norethindrone acetate have not been performed. medthority.comfda.govfda.gov However, since steroid hormones are extensively metabolized by the liver, it is anticipated that hepatic impairment may lead to poor metabolism of norethindrone. fda.govdrugs.com The use of norethindrone acetate is contraindicated in individuals with markedly impaired liver function or active liver disease. medthority.comfda.gov

Renal Impairment:

The effect of renal disease on the pharmacokinetics of norethindrone following norethindrone acetate administration has not been formally evaluated in dedicated studies. medthority.comfda.govfda.reportdrugs.com However, one study investigated the pharmacokinetics of a combination oral contraceptive containing ethinyl estradiol and norethindrone in premenopausal women with chronic renal failure who were undergoing peritoneal dialysis. fda.govfda.govnih.govnih.gov The results of this study indicated that the plasma concentration of norethindrone was unchanged in these patients compared to premenopausal women with normal renal function. fda.govfda.govnih.govnih.gov This suggests that renal impairment may not significantly alter the clearance of norethindrone. nih.gov

Advanced Clinical Research on Norethindrone Acetate Therapeutic Efficacy

Endometriosis Management Research

Norethindrone (B1679910) acetate (B1210297) is a synthetic progestin that has been extensively studied for its therapeutic effects in managing endometriosis, a chronic inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. oup.comnih.gov Research has focused on its ability to alleviate pain symptoms, modulate endometriotic lesions, and its long-term viability as a treatment option. nih.govdroracle.ai As a derivative of 19-nortestosterone, it is recognized for its strong endometrial antiproliferative effects. oup.comdroracle.ai

Clinical investigations have consistently demonstrated the efficacy of norethindrone acetate in reducing the primary pain symptoms associated with endometriosis. Studies involving women with symptomatic endometriosis have reported significant relief from dysmenorrhea (painful menstruation), noncyclic pelvic pain, and dyspareunia (painful intercourse). nih.govendometriosis.org

Long-term research on patients with rectovaginal endometriosis further supports these findings. A five-year study observed that the intensity of chronic pelvic pain and deep dyspareunia significantly decreased from baseline throughout the treatment period. nih.govendometriozisdernegi.org Dyschezia (painful bowel movements) also showed improvement within the first year of therapy. nih.govendometriozisdernegi.org Similarly, a 12-month prospective study focusing on women with colorectal endometriosis found that norethindrone acetate led to a significant improvement in the intensity of chronic pelvic pain, deep dyspareunia, and dyschezia. oup.comresearchgate.net

Table 1: Efficacy of Norethindrone Acetate on Endometriosis-Related Pain Symptoms

| Symptom | Study Population | Key Finding | Source |

|---|---|---|---|

| Dysmenorrhea | 52 women with laparoscopically diagnosed endometriosis | 92.3% of patients experienced relief. | nih.gov |

| Noncyclic Pelvic Pain | 52 women with laparoscopically diagnosed endometriosis | 89.2% of patients experienced relief. | nih.gov |

| Chronic Pelvic Pain | 103 women with rectovaginal endometriosis (5-year study) | Significant decrease in pain intensity. | nih.govendometriozisdernegi.org |

| Deep Dyspareunia | 103 women with rectovaginal endometriosis (5-year study) | Significant decrease in pain intensity. | nih.govendometriozisdernegi.org |

| Dyschezia | 40 women with colorectal endometriosis (12-month study) | Significant improvement in intensity. | oup.comresearchgate.net |

Research has specifically investigated the effect of norethindrone acetate on gastrointestinal symptoms in patients with colorectal endometriosis. oup.comresearchgate.net A prospective pilot study involving 40 women with this condition demonstrated that treatment could provide relief for specific bowel-related symptoms. oup.comresearchgate.net

The administration of norethindrone acetate was effective in improving dyschezia, diarrhea, and intestinal cramping. oup.comresearchgate.netoup.com Furthermore, the treatment led to the disappearance of symptoms that were cyclical in nature, including diarrhea and constipation during the menstrual cycle, as well as cyclical rectal bleeding. oup.comresearchgate.netoup.com However, the therapy did not produce a significant effect on non-cyclical constipation, abdominal bloating, or a feeling of incomplete evacuation. oup.comresearchgate.netoup.com The findings suggest that the therapeutic benefits are most pronounced for gastrointestinal symptoms linked to the menstrual cycle. oup.comresearchgate.net

Table 2: Effect of Norethindrone Acetate on Gastrointestinal Symptoms in Colorectal Endometriosis

| Symptom | Observed Effect | Source |

|---|---|---|

| Dyschezia | Significant Improvement | oup.comresearchgate.net |

| Diarrhea (non-cyclical) | Significant Improvement | oup.comoup.com |

| Intestinal Cramping | Significant Improvement | oup.comoup.com |

| Cyclical Rectal Bleeding | Disappearance of Symptom | oup.comoup.com |

| Cyclical Diarrhea/Constipation | Disappearance of Symptom | oup.comoup.com |

| Constipation (non-cyclical) | No Significant Effect | oup.comoup.com |

| Abdominal Bloating | No Significant Effect | oup.comoup.com |

| Feeling of Incomplete Evacuation | No Significant Effect | oup.comoup.com |

The long-term use of norethindrone acetate for endometriosis has been evaluated to determine its sustained efficacy and patient acceptability. In a retrospective cohort study that followed 103 women with rectovaginal endometriosis for five years, 59.2% of the participants continued the therapy for the full duration. nih.govendometriozisdernegi.org Among those who completed the five-year treatment, 68.8% reported being satisfied or very satisfied. nih.govresearchgate.net When calculated from the initial number of patients enrolled (an intention-to-treat analysis), 40.8% of the original cohort was satisfied with the long-term treatment. nih.govresearchgate.net

In a 12-month comparative study, the satisfaction rate for norethindrone acetate was found to be higher than for an extended-cycle oral contraceptive. endoadeno.org.tr At the end of the study, 74% of patients in the norethindrone acetate group were either satisfied or very satisfied with their treatment, compared to 52% in the oral contraceptive group. endoadeno.org.tr These studies indicate that while dropout rates exist, a substantial portion of patients find norethindrone acetate to be an effective and acceptable option for the long-term management of endometriosis symptoms. nih.govendoadeno.org.tr

Magnetic Resonance Imaging (MRI) is a non-invasive technique used to assess the response of endometriosis lesions to medical therapy. nih.govradiopaedia.org MRI can detect endometriotic lesions, which often appear as T1-hyperintense (bright) spots due to blood products, and deep infiltrating endometriosis, which typically presents as T2-hypointense (dark) solid nodules due to fibromuscular hyperplasia. nih.govradiologyassistant.nlappliedradiology.com

Table 3: Radiological Outcomes of Long-Term Norethindrone Acetate Treatment on Endometriosis Lesions (5-Year Study)

| Radiological Response | Percentage of Patients | Source |

|---|---|---|

| Partial Response (Lesion Decrease) | 55.9% | nih.govendometriozisdernegi.org |

| Stable Disease (No Change) | 32.2% | nih.govendometriozisdernegi.org |

| Disease Progression (Lesion Increase) | 11.9% | nih.gov |

The therapeutic efficacy of norethindrone acetate has been compared to that of other progestins, most notably dienogest, which is also widely used for endometriosis management. nih.govendometriozisdernegi.org The results from comparative studies have been mixed, suggesting nuanced differences between the two compounds.

A prospective, randomized trial comparing norethindrone acetate with dienogest found that both progestins effectively reduced pain scores over 12 months, with no significant differences between the groups for dysmenorrhea or chronic pelvic pain relief. nih.gov However, this study did find that norethindrone acetate demonstrated a significantly greater reduction in the size of endometriomas compared to dienogest. nih.gov

Conversely, a retrospective study analyzing symptomatic women with ovarian endometriomas concluded that while both drugs reduced endometrioma size, dienogest was significantly more effective at decreasing pain symptoms, including chronic pelvic pain, dysmenorrhea, and dyspareunia, at both 6 and 12 months of treatment. endometriozisdernegi.org Another observational study found the two medications to have equal efficacy in pain relief. h1.co These differing results highlight the need for further research to clarify the relative strengths of each progestin for specific outcomes in endometriosis treatment. endometriozisdernegi.orgoup.com

Norethindrone acetate is also utilized as a component of combination therapeutic regimens, often to enhance efficacy or mitigate the effects of other primary treatments. biospace.comnih.govamsterdamumc.nl

One such regimen combines a gonadotropin-releasing hormone (GnRH) antagonist (relugolix) with estradiol (B170435) and norethindrone acetate. biospace.comnih.gov A long-term extension study of this combination therapy demonstrated clinically meaningful reductions in both menstrual pain and non-menstrual pelvic pain over one year. biospace.com Specifically, 84.8% of women experienced a reduction in dysmenorrhea and 73.3% had a reduction in non-menstrual pelvic pain. biospace.com The addition of norethindrone acetate and estradiol serves as "add-back" therapy to help alleviate hypoestrogenic symptoms that can be caused by GnRH antagonists. droracle.aiamsterdamumc.nlwithpower.com

Other combination approaches have been explored. A study pairing the aromatase inhibitor letrozole with norethindrone acetate and calcium also showed a significant improvement in pain scores for patients with endometriosis. nih.gov Additionally, clinical trials have been designed to investigate the co-administration of norethindrone acetate with a levonorgestrel-containing intrauterine device (IUD), with the hypothesis that the combination may maximize pain control and improve bleeding patterns, particularly in adolescents. clinicaltrials.govwithpower.com

Combination Therapeutic Regimens

Adjunctive Use with Gonadotropin-Releasing Hormone (GnRH) Agonists (Add-Back Therapy)

Gonadotropin-releasing hormone (GnRH) agonists are effective in managing endometriosis-associated pelvic pain; however, their long-term use is limited by hypoestrogenic side effects, notably the loss of bone mineral density (BMD). nih.govwithpower.com Hormonal add-back therapy is utilized to mitigate these adverse effects while preserving the therapeutic efficacy of the GnRH agonist. researchgate.net Norethindrone acetate is frequently studied as a progestin-only add-back agent due to its unique properties. researchgate.net

Research has demonstrated that add-back therapy with norethindrone acetate successfully preserves bone health in adolescents and young women undergoing GnRH agonist treatment for endometriosis. nih.govnih.gov A 12-month randomized, double-blind controlled trial involving 51 young women (ages 15-22) compared the efficacy of two add-back regimens: norethindrone acetate plus a placebo versus norethindrone acetate plus conjugated equine estrogens. nih.govnih.govjwatch.org In this study, participants receiving norethindrone acetate monotherapy as add-back showed stabilization of total body, lumbar spine, and hip BMD over the 12 months of GnRH agonist therapy. nih.gov

Furthermore, the addition of norethindrone acetate in add-back regimens has been shown to improve the quality of life for patients on GnRH agonists. nih.gov The same randomized controlled trial revealed that treatment with a GnRH agonist plus an add-back regimen led to significant improvements in physical health-related quality of life scores over 12 months. nih.gov Specifically, the group receiving the combination of norethindrone acetate and conjugated equine estrogens showed greater improvements in pain, vitality, and physical health subscales compared to those receiving norethindrone acetate alone. nih.gov Both add-back regimens were effective in preventing adverse mental health changes or an increase in menopausal symptoms sometimes associated with GnRH agonist use. nih.gov

Table 1: Effect of Norethindrone Acetate Add-Back Therapy on Bone Mineral Density (BMD) in Patients on GnRH Agonists

| Add-Back Regimen | Study Duration | Key Finding on BMD | Source |

|---|---|---|---|

| Norethindrone Acetate + Placebo | 12 Months | Stabilization of total body, lumbar spine, and hip BMD. | nih.gov |

| Norethindrone Acetate + Conjugated Equine Estrogens | 12 Months | Marginally significant increase in total body BMD. | nih.govnih.gov |

Concurrent Administration with Levonorgestrel-Releasing Intrauterine Devices (LNG-IUD)

The levonorgestrel-releasing intrauterine device (LNG-IUD) is recognized as a promising long-term treatment for endometriosis, particularly for adolescents and young adults. clinicaltrials.govchildrenshospital.org It acts by delivering levonorgestrel (B1675169) directly to the uterine cavity, causing atrophy of the uterine lining. childrenshospital.org While effective, the LNG-IUD may not completely suppress endometriosis-related pain and can be associated with unfavorable bleeding patterns, which are common reasons for early discontinuation. clinicaltrials.govchildrenshospital.org

To address these limitations, clinical research is underway to investigate the concurrent administration of norethindrone acetate with the LNG-IUD. clinicaltrials.gov A prospective, double-blind, randomized trial has been designed to test the hypothesis that adding systemic norethindrone acetate to the locally-acting LNG-IUD will improve bleeding patterns, maximize pain control, and ultimately increase the continuation rates of the IUD for adolescents with endometriosis. clinicaltrials.govwithpower.com The rationale is that this combination therapy may be optimal for effectively treating endometriosis pain, controlling bleeding, and providing contraception with minimal side effects. childrenshospital.org

Research on Adenomyosis Management

Adenomyosis is a condition characterized by the presence of endometrial tissue within the myometrium, often causing significant pelvic pain and heavy menstrual bleeding. nih.gov Medical management is an alternative to surgery, and research has explored the role of norethindrone acetate in treating symptomatic adenomyosis. nih.govsemanticscholar.orgdocumentsdelivered.com Progestins like norethindrone acetate are thought to have an antiproliferative effect, which may help in inducing the regression of adenomyosis, thereby relieving pain and reducing bleeding. researchgate.net

A retrospective chart review evaluated the efficacy of norethindrone acetate in 28 premenopausal women with adenomyosis who presented with moderate to severe pelvic pain and bleeding. nih.govnih.gov The study found a significant improvement in both dysmenorrhea (painful periods) and menorrhagia (heavy bleeding) after treatment with norethindrone acetate. nih.govresearchgate.net Patients demonstrated the maximum response to treatment at the three-month mark, and this relief was maintained throughout the treatment period. nih.gov The results indicated that both pain and bleeding scores decreased significantly from pretreatment levels. nih.gov

Table 2: Efficacy of Norethindrone Acetate in Adenomyosis Symptom Management

| Symptom Score | Pre-Treatment (Mean ± SD) | Post-Treatment (Mean ± SD) | P-value | Source |

|---|---|---|---|---|

| Dysmenorrhea | 62.5 ± 9.1 | 11.3 ± 3.1 | < 0.001 | nih.gov |

| Bleeding | 28.1 ± 2.4 | 8.1 ± 8.5 | < 0.001 | nih.gov |

Studies on Abnormal Uterine Bleeding Management

Abnormal uterine bleeding (AUB) is a common gynecological issue affecting women of reproductive age, characterized by variations in the regularity, frequency, duration, or volume of menstrual bleeding. nih.govdrugsincontext.comnih.gov Hormonal therapy is often a first-line treatment, and norethindrone acetate, a synthetic progestogen, is widely used for this purpose. nih.govwalterbushnell.com

Clinical studies have focused on the efficacy and tolerability of norethindrone acetate in managing AUB. nih.govdrugsincontext.com It has been shown to be an effective treatment for reducing menstrual blood loss. walterbushnell.com One study noted that norethisterone (norethindrone) reduced menstrual blood loss by a median of 87%. walterbushnell.com Controlled-release formulations of norethindrone acetate are considered promising for AUB management as they help maintain constant drug levels in the blood. nih.govnih.gov A retrospective analysis of Indian women with ovulatory AUB found that a once-daily administration of controlled-release norethisterone was effective and safe. researchgate.net Another comparative study concluded that norethisterone progestogen was more effective in regulating cycles and arresting bleeding in women with AUB than dydrogesterone. walterbushnell.com In the norethisterone group, 75 out of 100 patients achieved a regular cycle, compared to 46 out of 100 in the dydrogesterone group. walterbushnell.com

Research in Secondary Amenorrhea Treatment

Secondary amenorrhea is defined as the absence of menstrual periods for three or more months in a woman who has previously had regular cycles. nih.gov The condition can result from various issues affecting the hypothalamus, pituitary, ovaries, or uterus. nih.gov Treatment is directed at the underlying cause, and progestogens like norethindrone acetate may be used to induce withdrawal bleeding. clinicaltrials.gov

A multicenter, randomized clinical trial was designed to evaluate the effects of different treatments on inducing withdrawal bleeding in women with secondary amenorrhea. clinicaltrials.gov This type of research is crucial for establishing the effectiveness of progestin challenges in these patients. Additionally, a Phase I clinical trial involving norethindrone acetate as a contraceptive minipill noted that while it effectively suppressed ovulation, a side effect in some participants was amenorrhea. nih.gov This highlights the compound's potent effect on the menstrual cycle, which is harnessed therapeutically to manage various gynecological conditions.

Exploratory Research into Other Clinical Applications

Investigation in Catamenial Epilepsy and Headaches

Norethindrone acetate has been investigated as a therapeutic option for catamenial epilepsy, a condition characterized by an increase in seizure frequency in relation to the menstrual cycle. The rationale for its use lies in its ability to suppress ovulation and menstruation, thereby mitigating the hormonal fluctuations thought to trigger seizures.

A retrospective chart review at Massachusetts General Hospital and Brigham and Women's Hospital analyzed the efficacy of norethindrone acetate in women with epilepsy. Of the 78 patients identified, 14 were included in the final analysis. The study found that six of these patients showed a definite improvement in seizure frequency after starting norethindrone acetate. Notably, six patients achieved seizure freedom after one year of treatment, and seven experienced an improvement in focal to bilateral tonic-clonic seizures.

However, the broader evidence for the efficacy of norethisterone (a closely related progestin) in catamenial epilepsy is of very low certainty. A review of two randomized controlled trials with a total of 24 participants found no significant difference in the change in seizure frequency between norethisterone and a placebo. These studies were noted to be underpowered, meaning that important clinical effects cannot be definitively ruled out. One of the reviewed studies reported that while the number of seizures on days outside of the perimenstrual period was higher with norethisterone, the exacerbation of seizure frequency during the perimenstrual period was lower. Headaches have been reported as a frequently occurring adverse event in studies of norethisterone for catamenial epilepsy.

Research Findings on Norethindrone Acetate in Catamenial Epilepsy

| Study Type | Number of Patients | Key Findings |

|---|---|---|

| Retrospective Chart Review | 14 | 6 patients showed definite improvement in seizure frequency. |

| Retrospective Chart Review | 14 | 6 patients achieved seizure freedom after one year. |

| Retrospective Chart Review | 14 | 7 patients had improvement in focal to bilateral tonic-clonic seizures. |

| Review of 2 RCTs | 24 | No statistically significant difference in seizure frequency compared to placebo. |

Role in Catamenial Pneumothorax (Endometriosis-Related)

Catamenial pneumothorax is a rare condition involving the presence of air in the pleural cavity, occurring in temporal relation to menstruation. It is strongly associated with thoracic endometriosis. The therapeutic approach often involves a combination of surgical intervention and hormonal therapy to prevent recurrence by suppressing ovulation and menstruation.

Norethindrone acetate is utilized as a hormonal therapy in this context. In one reported case, a patient diagnosed with endometriosis of the chest, lung, and diaphragm was started on norethindrone acetate daily. Following a recurrence of pneumothorax and further surgery, the dosage was increased, after which her pelvic pain subsided and her condition improved. Subsequent imaging showed regression of her adenomyosis and endometriotic lesions, likely attributable to the hormonal therapy.

The primary goal of hormonal therapy in catamenial pneumothorax is to reduce the high rate of recurrence following surgery. Postoperative recurrence rates of catamenial pneumothorax are estimated to be around 30%. Hormonal therapies are thought to control residual endometrial tissues. While studies have shown that postoperative hormonal therapies, in general, are associated with a significant reduction in the risk of recurrence, the specific efficacy of norethindrone acetate compared to other hormonal treatments is not yet definitively established through large-scale trials.

Reported Outcomes of Hormonal Therapy in Catamenial Pneumothorax

| Treatment Approach | Reported Recurrence Rate | Timeframe |

|---|---|---|

| Surgery without Hormonal Therapy | 30% | Postoperative |

| Surgery with Hormonal Therapy | Lower than surgery alone (specific rate for Norethindrone Acetate not isolated in large studies) | Postoperative |

Studies on Scleroderma (Therapeutic Outcomes and Limitations)

The therapeutic value of norethindrone acetate in the treatment of scleroderma (progressive systemic sclerosis) has been evaluated, with findings suggesting limited efficacy. In one study, nine patients with scleroderma completed at least six months of treatment with norethisterone acetate.

Subjective improvement was reported by a minority of participants, with two patients noting some benefit during the treatment period and one claiming improvement after the treatment had ceased. However, objective measures of disease activity showed only occasional and minor improvements. These assessments included skin elasticity tests, skin biopsies, calorimetry, and respiratory function tests. There was no significant response to treatment in terms of urinary glycosaminoglycan excretion, with the exception of one patient who showed a considerable decrease.

Therapeutic Outcomes of Norethindrone Acetate in Scleroderma Study

| Assessment Method | Number of Patients Assessed | Outcome |

|---|---|---|

| Patient-Reported Benefit | 9 | 2 reported some benefit during treatment, 1 reported improvement after. |

| Skin Elasticity Tests | 6 | Occasional improvement. |

| Skin Biopsy | 4 | Occasional improvement. |

| Calorimetry | 8 | Occasional improvement. |

| Respiratory Function Tests | 9 | Occasional improvement. |

| Urinary Glycosaminoglycan Excretion | Not specified | No response, except in 1 patient who showed a considerable decrease. |

Pharmacological Interactions and Concomitant Drug Considerations

Drug Interactions Involving Cytochrome P450 Enzyme Induction

The metabolism of progestogens like norethindrone (B1679910) acetate (B1210297) can be accelerated when co-administered with drugs that induce drug-metabolizing enzymes, particularly the CYP450 enzymes. searchlightpharma.com Norethindrone is partially metabolized by CYP3A4. wikipedia.org

Impact on Norethindrone Acetate Plasma Levels and Efficacy

Inducers of CYP3A4 can decrease the plasma concentrations of norethindrone acetate. medscape.comfda.gov This reduction in circulating levels of the hormone may lead to diminished therapeutic effects. medscape.comfda.gov For instance, in the context of contraception, this could result in a higher risk of unintended pregnancy and an increased incidence of breakthrough bleeding. fda.govfda.govdrugs.com

Specific Inducers (e.g., Rifampicin (B610482), Anticonvulsants, St. John's Wort)

Several classes of drugs are known to be potent inducers of CYP3A4 and can significantly interact with norethindrone acetate.

Rifampicin and other anti-infectives: The anti-infective agent rifampicin is a well-documented inducer of CYP3A4. europa.eu Its co-administration has been shown to decrease norethindrone exposure by 42%. wikipedia.org Other anti-infectives like rifabutin, nevirapine, and efavirenz (B1671121) can also increase the metabolism of progestogens. europa.eu

Anticonvulsants: Certain anticonvulsant medications, including phenobarbital, phenytoin, and carbamazepine, are known to induce CYP450 enzymes. fda.goveuropa.eu Their use can lead to accelerated clearance of norethindrone, potentially reducing its effectiveness. fda.govdrugs.com Other anticonvulsants with similar effects include topiramate, oxcarbazepine, felbamate, and rufinamide. fda.gov However, not all anticonvulsants interact with norethindrone acetate. For example, gabapentin (B195806) does not induce hepatic metabolism and is unlikely to cause contraceptive failure when used concurrently. nih.gov

St. John's Wort (Hypericum perforatum): This herbal supplement is a known inducer of CYP3A4 and the transport protein P-glycoprotein. europa.eunih.gov Co-administration of St. John's Wort with oral contraceptives has been associated with breakthrough bleeding and unplanned pregnancies. drugs.comnih.gov This interaction is believed to be due to the accelerated clearance of the contraceptive hormones. drugs.com

The following table summarizes the interactions between norethindrone acetate and specific CYP450 inducers.

| Inducer Drug/Substance | Enzyme(s) Induced | Effect on Norethindrone Acetate | Clinical Implication |

| Rifampicin | CYP3A4 europa.eu | Decreased plasma concentration wikipedia.org | Reduced efficacy, breakthrough bleeding fda.govfda.gov |

| Anticonvulsants (e.g., Phenobarbital, Phenytoin, Carbamazepine) | CYP3A4 fda.goveuropa.eu | Decreased plasma concentration fda.govdrugs.com | Reduced efficacy, breakthrough bleeding fda.govdrugs.com |

| St. John's Wort | CYP3A4, P-glycoprotein europa.eunih.gov | Decreased plasma concentration drugs.com | Reduced efficacy, breakthrough bleeding, unintended pregnancy drugs.comnih.gov |

| Other Inducers (e.g., Bosentan, Aprepitant) | CYP3A4 fda.gov | Decreased plasma concentration fda.gov | Potential for reduced efficacy fda.gov |

Drug Interactions Involving Cytochrome P450 Enzyme Inhibition

Conversely, drugs that inhibit the activity of CYP450 enzymes can affect the metabolism of norethindrone acetate. europa.eu

Consequences for Norethindrone Acetate Systemic Exposure and Safety Profile

Inhibitors of CYP3A4 can increase the plasma concentrations of norethindrone acetate. medscape.comrxlist.com This elevated systemic exposure could potentially lead to an increase in the incidence or severity of side effects. pdr.net However, studies have shown that the impact of strong CYP3A4 inhibitors on norethindrone exposure is generally mild, with less than a 50% increase in most cases. nih.gov

Specific Inhibitors (e.g., Antifungals, Grapefruit Juice)

Antifungals: Azole antifungals such as ketoconazole, itraconazole, and fluconazole (B54011) are known inhibitors of CYP3A4. rxlist.compdr.netnih.gov Ketoconazole, a potent inhibitor, has been shown to strongly inhibit the biotransformation of norethindrone. nih.gov Co-administration of these antifungals may lead to increased plasma concentrations of norethindrone. europa.eurxlist.com

Grapefruit Juice: Grapefruit juice contains compounds that can inhibit CYP3A4-mediated metabolism in the gut wall. drugs.comdrugs.com This can lead to increased bioavailability and higher plasma concentrations of drugs that are substrates for this enzyme, including norethindrone. drugs.comwebmd.com The effect can be variable and depends on the amount and preparation of the grapefruit juice consumed. drugs.com

The table below details the interactions between norethindrone acetate and specific CYP450 inhibitors.

| Inhibitor Drug/Substance | Enzyme(s) Inhibited | Effect on Norethindrone Acetate | Potential Clinical Implication |

| Azole Antifungals (e.g., Ketoconazole, Itraconazole, Fluconazole) | CYP3A4 rxlist.compdr.netnih.gov | Increased plasma concentration europa.eurxlist.com | Potential for increased side effects pdr.net |

| Grapefruit Juice | CYP3A4 (in the gut wall) drugs.comdrugs.com | Increased plasma concentration drugs.comwebmd.com | Potential for increased side effects drugs.comwebmd.com |

| HIV Protease Inhibitors (e.g., Ritonavir, Atazanavir) | CYP3A4 searchlightpharma.comrxlist.com | Can either increase or decrease plasma levels searchlightpharma.comrxlist.com | Variable effects on efficacy and safety searchlightpharma.comrxlist.com |

Pharmacodynamic Interactions with Co-Administered Medications

Pharmacodynamic interactions occur when one drug alters the effect of another at its site of action. Norethindrone acetate can have pharmacodynamic interactions with several other medications.

Cyclosporine: Concurrent use of norethindrone acetate may lead to increased plasma levels of cyclosporine, potentially increasing the risk of its associated toxicities. searchlightpharma.comdrugs.comwebmd.com This may necessitate a dose adjustment and closer monitoring of cyclosporine levels. drugs.com

Lamotrigine (B1674446): Oral contraceptives containing progestins like norethindrone have been shown to decrease the plasma concentration of the anticonvulsant lamotrigine, likely by inducing its glucuronidation. drugs.comnih.gov This can reduce seizure control, and dosage adjustments of lamotrigine may be necessary when starting or stopping norethindrone acetate. drugs.comnih.gov

Antidiabetic Medications: Progestins may impair glucose tolerance. medscape.com Therefore, women taking antidiabetic medications may require adjustments to their dosage when also taking norethindrone acetate. medscape.com

Thyroid Hormone Replacement Therapy: Women on thyroid hormone replacement therapy may need increased doses of thyroid hormone as the use of combined oral contraceptives can increase the serum concentration of thyroid-binding globulin. fda.gov

Alterations in Concomitant Drug Metabolism and Clearance

Norethindrone acetate has the potential to alter the metabolism and clearance of concurrently administered immunosuppressive drugs, notably cyclosporine. drugs.com Reports indicate that norethindrone may increase the blood levels and effects of cyclosporine. drugs.comnih.gov This interaction is significant because elevated cyclosporine concentrations can heighten the risk of serious side effects affecting the kidneys, liver, and nervous system. drugs.com

The mechanism behind this interaction is likely related to the inhibition of cyclosporine metabolism. nih.gov When norethindrone and cyclosporine are used together, it may be necessary to adjust the dosage of cyclosporine and to monitor its levels in the blood more frequently to ensure safe and effective use. drugs.com Patients should be vigilant for symptoms that may indicate excessive cyclosporine levels, such as nausea, vomiting, abdominal pain, dizziness, fatigue, headache, tremors, seizures, fever, unusual bleeding or bruising, and changes in urination. drugs.com

It is important to note that this interaction is not limited to norethindrone alone; other progestins have also been implicated in similar interactions with cyclosporine. nih.gov Therefore, healthcare providers should exercise caution when prescribing norethindrone acetate to patients receiving immunosuppressive therapy with cyclosporine.

Comprehensive Drug Interaction Profiles

Norethindrone acetate is subject to a wide range of drug interactions that can affect its efficacy and safety. These interactions can be broadly categorized based on their clinical significance as major, moderate, or minor. drugs.com It is known to interact with at least 267 different drugs. drugs.com

Several classes of drugs can decrease the effectiveness of norethindrone acetate by increasing its metabolism. These include certain antibiotics like rifampin, anticonvulsants such as phenobarbital, carbamazepine, and phenytoin, as well as the herbal supplement St. John's Wort. clevelandclinic.orgwebmd.comfda.gov Co-administration with these substances can lead to lower plasma concentrations of norethindrone, potentially resulting in reduced contraceptive efficacy or breakthrough bleeding. fda.govkaiserpermanente.org

Conversely, norethindrone acetate can also affect the metabolism of other drugs. For example, it may inhibit the metabolism of certain compounds, leading to increased plasma concentrations. fda.gov This has been observed with drugs like cyclosporine, as detailed previously. drugs.comfda.gov

The following interactive table provides a summary of notable drug interactions with norethindrone acetate.

It is essential for healthcare providers to review a patient's complete medication list, including over-the-counter drugs and herbal supplements, before initiating treatment with norethindrone acetate to avoid potential drug interactions. webmd.comkaiserpermanente.org

Safety Profile and Long Term Research Outcomes

Metabolic and Biochemical Effects

The metabolic and biochemical influence of norethindrone (B1679910) acetate (B1210297) has been a subject of extensive research, particularly concerning its effects on lipid profiles and carbohydrate metabolism. These investigations are crucial for understanding its long-term safety and physiological impact.

Norethindrone acetate's impact on lipid profiles has been observed in various studies, often in combination with estrogens. A meta-analysis of 32 randomized controlled trials (RCTs) revealed that the administration of 17β-estradiol alongside norethisterone acetate resulted in significant reductions in several key lipid parameters. nih.gov Specifically, the analysis reported decreases in low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), total cholesterol (TC), and triglycerides (TG). nih.gov The reduction in HDL-C was found to have a negative correlation with the duration of treatment. nih.gov

Another study focusing on postmenopausal women receiving estrogen replacement therapy noted that the addition of norethindrone acetate led to a decrease in HDL cholesterol. researchgate.net Research in female monkeys administered a high dose of norethisterone acetate also demonstrated decreases in serum total lipids, phospholipids, triglycerides, and total cholesterol, along with reductions in HDL, LDL, and VLDL cholesterol fractions. nih.gov

In the context of atherosclerosis, a study in cholesterol-fed rabbits found that norethindrone acetate enhances the antiatherogenic effect of 17β-estradiol. ahajournals.orgahajournals.org This protective effect was only partially attributed to the observed changes in serum lipids and lipoproteins. ahajournals.orgahajournals.org

Here is a summary of the effects of Norethindrone Acetate on lipid profiles from a meta-analysis:

Interactive Data Table: Meta-Analysis of 17β-Estradiol and Norethisterone Acetate on Lipid Profile| Lipid Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | P-value |

|---|---|---|---|

| LDL-C | -13.49 mg/dL | -16.46 to -10.52 | < 0.001 |

| HDL-C | -3.57 mg/dL | -5.56 to -1.58 | < 0.001 |

| Total Cholesterol | -19.33 mg/dL | -24.14 to -14.52 | < 0.001 |

| Triglycerides | -10.86 mg/dL | -16.06 to -5.13 | < 0.001 |

Source: nih.gov

The influence of norethindrone acetate on carbohydrate metabolism and glucose tolerance has yielded varied results across different studies. A meta-analysis of RCTs indicated that the combination of 17β-estradiol and norethisterone acetate led to favorable changes, including a decrease in HbA1c, fasting glucose, and insulin (B600854) levels. frontiersin.org

However, other research presents a more complex picture. A study involving postmenopausal women found that while oral estradiol (B170435) alone improved insulin sensitivity, the addition of norethindrone acetate counteracted this beneficial effect. nih.govkcl.ac.ukoup.com Similarly, a study on women using an oral contraceptive containing norethindrone acetate reported a moderate deterioration in glucose tolerance after three months of use, which then appeared to stabilize. nih.gov In contrast, a study on healthy women receiving injectable contraceptives with norethisterone enanthate found no impairment in carbohydrate metabolism. nih.gov

The following table summarizes findings on carbohydrate metabolism from a meta-analysis:

Interactive Data Table: Meta-Analysis of 17β-Estradiol and Norethisterone Acetate on Glucose Metabolism| Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | P-value |

|---|---|---|---|

| HbA1c | -0.65% | -1.15 to -0.15 | 0.011 |

| Fasting Glucose | -11.05 mg/dL | -16.6 to -5.5 | < 0.001 |

| Insulin | -1.35 mIU/L | -2.20 to -0.50 | 0.001 |

Source: frontiersin.org

Bone Mineral Density (BMD) Research

Norethindrone acetate has been investigated for its effects on bone health, particularly in preventing bone loss associated with low estrogen levels.

Research has shown that norethindrone acetate can have a positive impact on bone mineral density (BMD), especially in hypoestrogenic conditions such as menopause. researchgate.net When combined with estradiol, it has been found to prevent bone loss in postmenopausal women. nih.govnih.gov Norethindrone acetate is thought to exert these beneficial effects on bone through its estrogenic and androgenic properties. researchgate.netsemanticscholar.org

Gonadotropin-releasing hormone (GnRH) agonists are effective in treating conditions like endometriosis but induce a hypoestrogenic state that can lead to significant bone loss. nih.govnih.govnih.gov Norethindrone acetate is used as "add-back" therapy to counteract this side effect. researchgate.netresearchgate.netnih.gov

Studies have demonstrated that adding norethindrone acetate to GnRH agonist treatment effectively preserves bone mineral density. nih.govjwatch.org Research involving adolescents and young women with endometriosis showed that add-back therapy with norethindrone acetate, particularly in combination with conjugated equine estrogens, successfully maintained bone health over a 12-month period. nih.govjwatch.org A prospective, randomized trial found that combination therapy with a GnRH agonist and norethindrone significantly reduced the loss of lumbar spine bone mineral density compared to the GnRH agonist alone. nih.gov

The following table presents results from a study on add-back therapy for adolescents with endometriosis:

Interactive Data Table: Bone Mineral Density Z-Scores in Adolescents on GnRH Agonist with Norethindrone Acetate Add-Back| Bone Density Measurement Site | Mean BMD Z-Score (± SD) | Range of BMD Z-Score |

|---|---|---|

| Total Hip | -0.24 (± 1.0) | -2.4 to 1.7 |

| Lumbar Spine | 0.55 (± 1.1) | -2.8 to 1.4 |

Source: nih.gov

Cardiovascular System Research

The cardiovascular effects of norethindrone acetate have been a key area of investigation. A pooled analysis of four large prospective cohort studies involving approximately 80,000 women found no significant difference in the risk of venous or arterial thromboembolism in users of low-dose oral contraceptives containing norethindrone acetate compared to those containing levonorgestrel (B1675169). researchgate.net

Research in a rabbit model of atherosclerosis suggested that norethindrone acetate enhances the antiatherogenic effect of 17β-estradiol, indicating a potential cardiovascular benefit that is not solely dependent on lipid profile changes. ahajournals.orgahajournals.orgahajournals.org Furthermore, a review has suggested that norethindrone acetate has positive or neutral effects on cardiovascular health. bmj.com

Thromboembolic Event Risk Assessment

Research into the thromboembolic risk associated with norethindrone acetate has yielded nuanced findings, often highlighting a dose-dependent relationship. When used in combined oral contraceptives, a pooled analysis of four large prospective cohort studies involving approximately 80,000 women found that the risk of venous thromboembolism (VTE) for norethisterone/norethisterone acetate was similar to that of levonorgestrel, a commonly used progestin. nih.gov The adjusted hazard ratio for norethisterone/norethisterone acetate relative to levonorgestrel was 0.73 (95% confidence interval, 0.48–1.11), leading researchers to conclude that a 1.5-fold increased VTE risk could be excluded. nih.gov

However, the risk profile appears to change with higher, therapeutic doses of norethindrone acetate used for conditions like abnormal uterine bleeding (AUB) and endometriosis. contemporaryobgyn.netbmj.com While contraceptive doses (0.35 mg) are not associated with an increased risk of VTE, there is less clarity regarding the higher doses (2.5 mg to 15 mg). contemporaryobgyn.net Some studies suggest that therapeutic doses may be associated with a moderately increased risk of VTE. bmj.com A nested matched case-control study identified an increased odds of incident acute VTE with higher-dose progestogens. nih.gov Specifically, the use of oral norethindrone acetate was significantly associated with increased odds of VTE compared with nonuse, with an adjusted odds ratio (aOR) of 3.00 (99% CI 1.96–4.59). nih.gov This increased risk is thought to be partly due to the partial metabolism of norethisterone to ethinylestradiol. researchgate.net It's important to note that the underlying conditions for which therapeutic progestogens are prescribed might also influence this risk. bmj.com

Thromboembolic Event Risk with Norethindrone Acetate

| Study Type | Comparison Group | Key Finding | Adjusted Odds Ratio (aOR) / Hazard Ratio (HR) | Citation |

|---|---|---|---|---|

| Pooled analysis of 4 prospective cohort studies | Levonorgestrel-containing combined oral contraceptives | Similar VTE risk profile to levonorgestrel. | HR: 0.73 (95% CI, 0.48–1.11) | nih.gov |

| Nested matched case-control study | Nonuse of progestogens | Significantly increased odds of VTE with higher-dose oral norethindrone acetate. | aOR: 3.00 (99% CI 1.96–4.59) | nih.gov |

Hepatic and Gastrointestinal System Research

The impact of norethindrone acetate on the hepatic and gastrointestinal systems has been a subject of clinical investigation. In the gastrointestinal tract, research, particularly in patients with colorectal endometriosis, has shown that norethindrone acetate can lead to significant improvements in symptoms such as diarrhea, intestinal cramping, and passage of mucus. oup.comnih.gov It also effectively eliminated symptoms tied to the menstrual cycle, including cyclical rectal bleeding and diarrhea. oup.comnih.gov However, the treatment did not show a significant effect on constipation, abdominal bloating, or the feeling of incomplete evacuation. nih.govoup.com

Regarding the hepatic system, norethindrone acetate is primarily metabolized in the liver. patsnap.com High-dose (10 mg/day) norethindrone acetate has been associated with abnormal liver function tests, including elevated liver enzymes. wikipedia.org There have been rare reports of norethindrone-induced transaminitis (elevated alanine (B10760859) transaminase and aspartate transaminase levels) in patients treated for endometriosis. semanticscholar.org In a case series of 10 patients, liver function tests normalized within one to twelve months after discontinuing the medication. semanticscholar.org Additionally, the use of norethindrone acetate, particularly at doses above 10 mg per day, may be associated with an increased risk for developing hepatic adenomas, which is likely due to its peripheral conversion to ethinyl estradiol. researchgate.net

Breakthrough Bleeding Patterns and Management

Breakthrough bleeding, or unscheduled spotting and bleeding, is a known side effect of hormonal therapies, including norethindrone acetate. the-hospitalist.orgnih.gov The incidence of breakthrough bleeding can be influenced by the progestin type and dose. the-hospitalist.org In some studies, pills containing norethisterone were associated with higher rates of breakthrough bleeding compared to those with levonorgestrel. the-hospitalist.org For women experiencing breakthrough bleeding, particularly those on continuous use, switching to a pill containing norethindrone acetate has been suggested as a management strategy. helloclue.com

In a study of women with rectovaginal endometriosis treated with norethindrone acetate over five years, vaginal bleeding was one of the more common adverse effects, reported by 23.3% of the participants. endometriozisdernegi.org In a pilot study on colorectal endometriosis, the dose of norethindrone acetate was increased from 2.5 mg/day if breakthrough bleeding occurred. oup.comnih.gov Management strategies for breakthrough bleeding on hormonal contraceptives can include a 3-day hormone-free interval or, in some cases, the use of nonsteroidal anti-inflammatory drugs (NSAIDs). navy.mil

Ocular and Neurological System Studies

The potential effects of norethindrone acetate on the ocular and neurological systems have been noted, though some relationships remain to be definitively confirmed. There is available evidence suggesting a possible association between the use of estrogen-progestin combinations and neuro-ocular lesions such as optic neuritis or retinal thrombosis; however, this link has not been conclusively established or refuted for norethindrone acetate alone. medcentral.com Patients are advised to discontinue the medication and seek medical attention for symptoms like sudden vision loss, blurred vision, double vision, or migraine. fda.gov

In the realm of neurological research, preclinical studies have investigated the neuroprotective properties of synthetic progestins. Some studies have shown that norethindrone acetate can have variable effects. For instance, one study in cultured neurons found that norethindrone acetate was neuroprotective against apoptosis but did not affect the expression of brain-derived neurotrophic factor (BDNF). nih.gov Another study in middle-aged ovariectomized rats indicated that high-dose norethindrone acetate treatment impaired working and reference memories. karger.com Conversely, other research suggests that progestogens can have beneficial effects in models of motoneuron degeneration. researchgate.net

Long-Term Patient Compliance and Study Withdrawal Rates Due to Adverse Events

Long-term patient compliance with norethindrone acetate therapy is influenced by its efficacy and side effect profile. A significant retrospective cohort study evaluated the use of norethindrone acetate for the treatment of rectovaginal endometriosis over a five-year period. endometriozisdernegi.orgnih.gov Of the 103 women who initiated the treatment, 61 (59.2%) completed the five-year follow-up. endometriozisdernegi.orgnih.gov

5-Year Norethindrone Acetate Study Withdrawal Data for Endometriosis Treatment

| Metric | Number of Patients | Percentage of Total (N=103) | Citation |

|---|---|---|---|

| Initial Study Population | 103 | 100% | endometriozisdernegi.orgnih.gov |

| Completed 5-Year Follow-up | 61 | 59.2% | endometriozisdernegi.orgnih.gov |

| Withdrew Due to Adverse Effects | 16 | 15.5% | researchgate.net |

| Withdrew for Surgical Intervention | 9 | 8.7% | endometriozisdernegi.org |

| Total Withdrawals | 42 | 40.8% | endometriozisdernegi.org |

Analytical Methodologies for Norethindrone Acetate Quantification

High-Performance Liquid Chromatography (HPLC) Development and Validation

HPLC methods are widely employed for the routine analysis of norethindrone (B1679910) acetate (B1210297) due to their precision, accuracy, and robustness. These methods are developed and validated in accordance with guidelines from the International Conference on Harmonisation (ICH) to ensure their suitability for their intended purpose.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of norethindrone acetate. This technique utilizes a nonpolar stationary phase (typically a C18 or C8 column) and a polar mobile phase.

Several RP-HPLC methods have been developed for the determination of norethindrone acetate. For instance, a simple and efficient RP-HPLC method was developed using a Thermo Scientific C18 column (250×4.6 mm ID, 5 µm pore size) with a mobile phase consisting of deionized water and acetonitrile (60:40, v/v). The analysis was performed at an isocratic flow rate of 1.3 ml/min with UV detection at 245 nm. ijpsonline.com Another method employed a Phenomenex BDS C18 column (250 × 4.6 mm, 5µ) with a mobile phase of methanol and 10 mM phosphate (B84403) buffer (pH 2.0) in a ratio of 84:16 v/v, at a flow rate of 1mL/min and UV detection at 220 nm. researchgate.net In this particular method, norethindrone acetate eluted at approximately 4.7 minutes. researchgate.net

The selection of the mobile phase composition is critical for achieving optimal separation. Different combinations, such as methanol and water, acetonitrile and water, and methanol and acetonitrile, have been investigated to find the best elution conditions. A mixture of trimethylamine buffer (pH 2.5) and acetonitrile has been shown to provide good elution patterns and satisfactory results.

The validation of these RP-HPLC methods typically includes parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijpsonline.comjapsonline.com Linearity is often established over a concentration range, for example, from 5 to 1000 µg/mL. researchgate.net

Interactive Data Table: Comparison of RP-HPLC Methods for Norethindrone Acetate Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Thermo Scientific C18 (250×4.6 mm, 5 µm) ijpsonline.com | Phenomenex BDS C18 (250 × 4.6 mm, 5µ) researchgate.net | Inertsil ODS-3V (150 x 4.6mm, 5μ) |

| Mobile Phase | Deionized water:Acetonitrile (60:40, v/v) ijpsonline.com | Methanol:Phosphate buffer (pH 2.0) (84:16 v/v) researchgate.net | Amine buffer (pH 2.5):Acetonitrile |

| Flow Rate | 1.3 ml/min ijpsonline.com | 1.0 mL/min researchgate.net | Not Specified |

| Detection Wavelength | 245 nm ijpsonline.com | 220 nm researchgate.net | 240 nm |

| Elution Time | Not Specified | 4.7 min researchgate.net | Not Specified |

Stability-Indicating HPLC Assays

Stability-indicating HPLC methods are essential for determining the presence of degradation products of norethindrone acetate in pharmaceutical formulations. These methods are designed to separate the active pharmaceutical ingredient (API) from any potential impurities and degradation products that may form under various stress conditions.

Forced degradation studies are conducted to develop and validate these methods. longdom.org Norethindrone acetate is subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal stress, and photolysis. longdom.orgijpsjournal.com The resulting degradation products are then separated from the parent drug using an appropriate HPLC method. For example, a study subjected norethindrone acetate to reflux with 1N hydrochloric acid, 1N sodium hydroxide, and 30% hydrogen peroxide, as well as exposure to UV radiation. researchgate.net

A developed stability-indicating method was able to separate norethindrone from its process impurities and degradation products, including Norandrostenedione (Imp-A), Norethindrone enolether (Imp-B), Delta-5(6)Norethindrone (Imp-C), and Delta-5(10)Norethindrone (Imp-D). longdom.org The peak purity of the norethindrone peak is assessed in all degradation samples to ensure that there are no co-eluting peaks, confirming the specificity and stability-indicating nature of the method. longdom.org

Ultraviolet-Visible (UV-Vis) spectroscopy is the most commonly used detection technique in HPLC for the quantification of norethindrone acetate. ijpsonline.comjapsonline.com The selection of the detection wavelength is based on the UV spectrum of norethindrone acetate, which typically shows significant absorbance around 240-256 nm. sphinxsai.com

For instance, a UV-Vis detector set at 245 nm has been used in an RP-HPLC method for the determination of norethindrone. japsonline.com In another method, the wavelength selected for detection was 240 nm, as the drug showed significant absorbance at this wavelength. A Diode Array Detector (DAD) can also be utilized, allowing for simultaneous analysis at multiple wavelengths, for example, at 210 nm and 240 nm for the analysis of impurities. longdom.orgijpsjournal.com

Beyond its use as a detector for HPLC, UV-Visible spectroscopy has also been developed as a standalone method for the estimation of norethindrone acetate in bulk and pharmaceutical dosage forms. wisdomlib.org A simple, accurate, and economic UV-Vis spectroscopic method was developed using a solvent system of methanol and water (50:50) with a maximum absorbance observed at 256 nm. wisdomlib.org This method was validated and showed a linearity range of 25 to 150 µg/mL with a correlation coefficient of 0.9979. wisdomlib.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offer higher sensitivity and selectivity compared to HPLC with UV detection, making them particularly suitable for the quantification of low concentrations of norethindrone acetate in complex biological matrices.

A sensitive and stability-indicating gradient reverse phase ultra-high performance liquid chromatography (UHPLC) method with photodiode array (PDA) and mass spectrometry (MS) detection has been developed for the assay of norethindrone acetate and its organic impurities. researchgate.net This method utilized a Zorbax SB-C18 analytical UHPLC column (100 x 2.1 mm, 1.8 μm particle size). researchgate.net

The quantification of norethindrone acetate in human plasma is essential for pharmacokinetic and bioequivalence studies. LC-MS/MS is the preferred method for such applications due to its ability to detect and quantify the analyte at very low concentrations.

A UPLC-MS/MS method was successfully developed and validated for the determination of norethindrone from human plasma. qps.com This method achieved a lower limit of quantification (LLOQ) of 50 pg/mL using only 50 µL of plasma sample. qps.com The chromatographic separation was performed on an Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) with an isocratic mobile phase. qps.com

For compounds like norethindrone that may lack a readily ionizable functional group for mass spectrometry, derivatization can be employed to enhance the MS sensitivity. A derivatization strategy utilizing hydroxylamine was developed to increase the MS sensitivity of norethindrone. qps.com This approach allowed for the achievement of a low LLOQ of 50 pg/mL. qps.com The derivatized compound was then analyzed by LC-MS/MS.

Interactive Data Table: UPLC-MS/MS Method for Norethindrone in Human Plasma

| Parameter | Details |

| Instrumentation | Shimadzu Nexera HPLC, AB Sciex API-6500 MS/MS qps.com |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm qps.com |

| Mobile Phase | A: Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v), B: Acetonitrile (Isocratic) qps.com |

| Sample Volume | 50 µL qps.com |

| Lower Limit of Quantification (LLOQ) | 50 pg/mL qps.com |

| Derivatization Agent | Hydroxylamine qps.com |

Sample Preparation Techniques (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

The primary goal of sample preparation is to isolate norethindrone acetate from complex biological matrices like plasma, serum, or tissue, thereby removing interfering substances and concentrating the analyte for analysis. The choice of technique depends on the nature of the biological matrix, the concentration of the analyte, and the analytical method employed.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of norethindrone acetate. This method involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. For instance, in one method, norethindrone acetate was extracted from human plasma at a basic pH into a diethyl ether-dichloromethane (3:2, v/v) mixture nih.gov. Similarly, LLE has been effectively used for plasma samples in studies analyzing norethindrone, the active metabolite of norethindrone acetate researchgate.netresearchgate.net. The efficiency of LLE relies on the proper selection of the organic solvent and pH to maximize the transfer of the analyte into the organic phase while minimizing the extraction of endogenous interferences.

Solid-Phase Extraction (SPE) offers a more selective and often cleaner alternative to LLE, reducing solvent consumption and emulsion formation nih.gov. SPE utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. This technique has been successfully applied to the analysis of norethindrone and other progestogens in water samples, demonstrating its high selectivity researchgate.netjapsonline.com. The choice of sorbent (e.g., C18, HLB) is critical for achieving optimal retention and recovery of norethindrone acetate.

A variation of LLE, Supported Liquid Extraction (SLE) , has also been employed for the rapid and simple determination of norethindrone in human plasma nih.gov. SLE uses a chemically inert solid support onto which the aqueous sample is loaded. An immiscible organic solvent is then passed through the support, extracting the analyte in a manner analogous to LLE but with improved efficiency and reproducibility nih.gov.

Method Validation Parameters for Bioanalytical Assays

Validation of bioanalytical methods is essential to ensure their reliability for the intended application. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for validating analytical procedures ijpsjournal.comlongdom.orgresearchgate.net. Key parameters evaluated during the validation of quantitative assays for norethindrone acetate include linearity, range, accuracy, precision, limits of detection and quantitation, recovery, and matrix effects nih.govjapsonline.com.

Linearity and Range Determination

Linearity demonstrates the direct proportionality between the analytical response and the concentration of norethindrone acetate over a specified range. The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision.

For the analysis of norethindrone acetate and its related substances, methods have demonstrated excellent linearity. This is typically assessed by preparing calibration curves from a series of standards at different concentrations and evaluating the correlation coefficient (r or r²) of the regression line. An r² value close to 1.0 indicates a strong linear relationship.

| Analytical Method | Range | Correlation Coefficient (r²) | Reference |

| RP-HPLC | 0.05–5 µg/mL | > 0.999 | japsonline.com |

| HPLC | 0.25-50 µg/mL | 0.9998 | researchgate.net |

| RP-HPLC-DAD | LOQ to 150% of specification | > 0.99 | longdom.org |

| RP-LC | Specified concentration range | > 0.99 | sphinxsai.com |

| UPLC/MS/MS | 50.0-25000 pg/mL | Not specified | nih.gov |

This table presents linearity data from various validated analytical methods for Norethindrone Acetate.

Accuracy and Precision Assessment

Accuracy refers to the closeness of the measured value to the true value, often expressed as the percentage of recovery. Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Validation studies for norethindrone acetate assays report both intra-day and inter-day accuracy and precision to demonstrate the method's reproducibility over time and by different analysts nih.gov. According to guidelines, for accuracy, the mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantitation (LLOQ), where it should not deviate by more than ±20%. For precision, the RSD should not exceed 15% (20% at the LLOQ) fda.gov.

| Analytical Method | Parameter | Finding | Reference |

| UPLC/MS/MS | Inter-run Accuracy | 99.2-108.4% | nih.gov |

| UPLC/MS/MS | Inter-run Precision (CV) | < 8.1% | nih.gov |

| RP-LC | Accuracy (% Recovery) | 94.9 – 105.9% | sphinxsai.com |

| RP-HPLC-DAD | Precision (RSD) | < 10% for impurities | longdom.org |

| HPLC | Reproducibility | Within 2.16% | researchgate.net |

This table summarizes accuracy and precision findings from different analytical methods for Norethindrone Acetate.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy japsonline.com. These parameters define the sensitivity of the analytical method. The LOQ is a critical parameter for pharmacokinetic studies, as it determines the lowest concentration that can be reliably measured in biological samples.

Various studies have established the LOD and LOQ for norethindrone acetate and its related compounds using different analytical techniques.

| Analytical Method | Analyte | LOD | LOQ | Reference |

| UHPLC-PDA | Impurities | 0.001% - 0.015% | 0.003% - 0.05% | researchgate.net |

| RP-HPLC | Norethindrone | 0.022 µg/mL | 0.061 µg/mL | japsonline.com |

| HPLC | Norethindrone Acetate | 0.0625 µg/mL | 0.125 µg/mL | researchgate.net |

| RP-HPLC-DAD | Impurities A, B, C, D | 0.01 - 0.025 (units not specified) | 0.02 - 0.05 (units not specified) | longdom.org |

This table provides the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Norethindrone Acetate and its impurities from several studies.

Recovery and Matrix Effects

Recovery is the efficiency of the extraction process, representing the percentage of the analyte that is successfully transferred from the original matrix to the final analytical solution. The matrix effect is the influence of co-eluting, interfering substances from the biological matrix on the ionization and measurement of the analyte, leading to signal suppression or enhancement biotage.comnih.gov.

Assessing these parameters is crucial for methods employing mass spectrometry, such as LC-MS/MS. High and consistent recovery is desirable, while minimal matrix effect is essential for accurate quantification. In one UPLC-MS/MS method for norethindrone, the mean percent recovery was 84.8%, with values ranging from 80.3% to 87.5% across different concentrations qps.com. The internal standard (IS) normalized matrix factor was close to 1.0 (0.978 to 0.986), indicating that the matrix had a negligible effect on quantification qps.com. Another study reported a recovery value of 101.90% for an HPLC method researchgate.net.